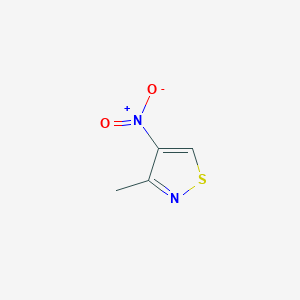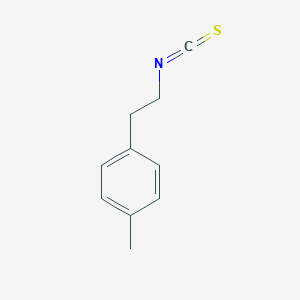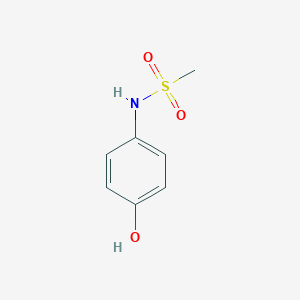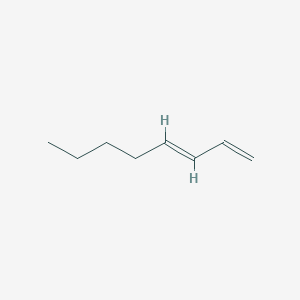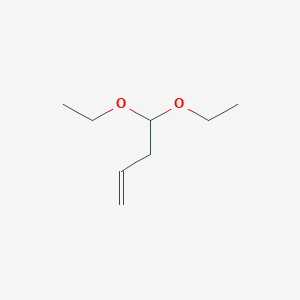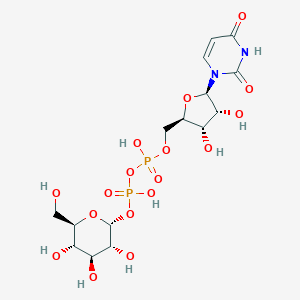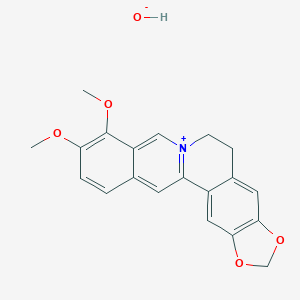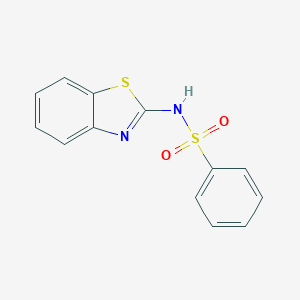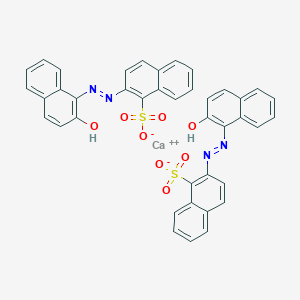
Pigment Red 49:2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pigment Red 49:2 is a bluing red color with unsatisfactory thermal stability, which limits its application in plastics . It is mainly used for printing ink coloring, especially for publishing gravure inks . The application performance of this pigment is similar to CI Pigment Red 49:1 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a general understanding of pigment synthesis can be gained from a review on Raman spectroscopy for the identification of pigments and dyes . The review discusses the basic knowledge regarding natural minerals and pigments, and the fundamentals of currently used Raman spectroscopy .Molecular Structure Analysis
The molecular formula of this compound is C40H26CaN4O8S2 . Its average mass is 794.864 Da and its monoisotopic mass is 794.081787 Da .Physical And Chemical Properties Analysis
This compound has a light fastness of 4, heat resistance of 160°C, water resistance of 5, oil resistance of 3-4, acid resistance of 3-4, and alkali resistance of 3 . Its alcohol resistance is 1-2 .Applications De Recherche Scientifique
Natural Plant Pigments : Research on the chemistry and photochemistry of natural plant pigments, such as anthocyanins and betalains, highlights their role in providing red, purple, and blue colors in fruits, flowers, and red wines. These pigments exhibit antioxidant activity and offer health benefits as part of our diet. They are also explored as starting materials for semi-synthetic dyes, pigments, and fluorescence probes (Quina & Bastos, 2018).
Optical Properties of Red Pigments : A study on the optical properties of organic and inorganic red pigments, including their absorption, reflection, and scattering characteristics, provides parameters for research and applications in various fields (Heuer, Niskanen, Klein, & Peiponen, 2011).
Diversity in Plant Red Pigments : The biosynthesis and mechanisms underlying the production of red pigments in plants, like anthocyanins and betacyanins, are of interest for both basic and applied biology. These pigments are indicators for evolutionary and metabolic studies (Sakuta, 2013).
Antioxidant Constituents of Red Amaranthus : The red color genotypes of Amaranthus are rich sources of pigments like betalain, carotenoids, and other antioxidant phytochemicals. They hold potential for use in extracting colorful juice and have high antioxidant activity (Sarker & Oba, 2019).
Human Red/Green Color Discrimination : Understanding the molecular determinants of human red and green color vision pigments can offer insights into color perception and potential applications in fields like design and visual arts (Asenjo, Rim, & Oprian, 1994).
Toxicology of Red Pigments : Studies on the toxicology and carcinogenicity of red pigments, such as C.I. Pigment Red 23, provide important data for their safe use in various applications, including food, cosmetics, and industrial products (National Toxicology Program, 1992).
Environmental Friendly Red Pigments : Research into novel, environmentally friendly red pigments, like those based on attapulgite, demonstrates the potential for sustainable and safe colorants in various industries (Tian, Wang, Wang, Wang, & Wang, 2017).
Safety and Hazards
Orientations Futures
While specific future directions for Pigment Red 49:2 were not found in the search results, a general understanding of future directions in pigment research can be gained from a review on iron-based red, yellow, and brown ochres . The review discusses the range and composition of available natural ochre pigments, their origin, properties, potential processing, and the production and processing of artificial ochres .
Propriétés
Numéro CAS |
1103-39-5 |
|---|---|
Formule moléculaire |
C20H14N2O4S |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26/h1-12,23H,(H,24,25,26) |
Clé InChI |
SRPCPRSDICCCRQ-UHFFFAOYSA-N |
Impuretés |
The /FDA/ Commissioner concludes that these colors /D&C Red 10, 11, 12 and 13/ cannot be produced with any reasonable assurance that they will not contain beta-naphthalamine as an impurity |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Ca+2] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O |
Color/Form |
Red |
Autres numéros CAS |
1103-39-5 |
Description physique |
Bright bluish-red finely divided powder; [MSDSonline] |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



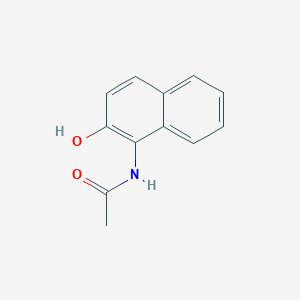
![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)


